Cas no 285132-89-0 (2,6-Diethylaniline-D15)

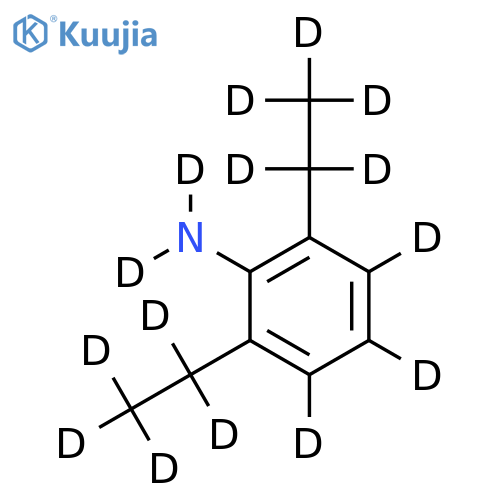

2,6-Diethylaniline-D15 structure

商品名:2,6-Diethylaniline-D15

2,6-Diethylaniline-D15 化学的及び物理的性質

名前と識別子

-

- 2,6-Diethylaniline-D15

- 2,6-DIETHYLANILINE, [D15]

- 2,6-Diethylaniline-d15, 98 atom % D

- 2,6-Bis[(~2~H_5_)ethyl](~2~H_5_)aniline

- AKOS015912440

- HY-W017455S

- DTXSID90584006

- J-017111

- D98384

- N, N, 3, 4, 5-pentadeuterio-2, 6-bis(1, 1, 2, 2, 2-pentadeuterioethyl)aniline

- N,N,3,4,5-pentadeuterio-2,6-bis(1,1,2,2,2-pentadeuterioethyl)aniline

- CS-0564523

- 285132-89-0

- 28532-89-0

- DA-49277

- 2,6-Bis[(2H5)ethyl](2H5)aniline

-

- インチ: InChI=1S/C10H15N/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4,11H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D/hD2

- InChIKey: FOYHNROGBXVLLX-IFODOZFGSA-N

- ほほえんだ: [2H]N(C1C(C(C([2H])([2H])[2H])([2H])[2H])=C([2H])C([2H])=C([2H])C=1C(C([2H])([2H])[2H])([2H])[2H])[2H]

計算された属性

- せいみつぶんしりょう: 164.214600672g/mol

- どういたいしつりょう: 164.214600672g/mol

- 同位体原子数: 15

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 99.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 26Ų

じっけんとくせい

- 色と性状: 固体。

- 密度みつど: 0.966 g/mL at 25 °C

- ふってん: 243 °C(lit.)

- フラッシュポイント: 254 °F

- 屈折率: n20/D 1.545(lit.)

- ようかいせい: まだ確定していません。

2,6-Diethylaniline-D15 セキュリティ情報

- 危険物輸送番号:UN 2810 6.1/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-41

- セキュリティの説明: 26-36/37/39-45

-

危険物標識:

2,6-Diethylaniline-D15 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 491322-500MG |

2,6-Diethylaniline-D15 |

285132-89-0 | 500mg |

¥9586.1 | 2023-12-05 |

2,6-Diethylaniline-D15 関連文献

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

285132-89-0 (2,6-Diethylaniline-D15) 関連製品

- 1821-39-2(2-Propylaniline)

- 5266-85-3(2-Isopropyl-6-methylaniline)

- 1208-52-2(2',4-Bis(aminophenyl)methane)

- 28059-64-5(2-Benzylaniline)

- 643-28-7(2-Isopropylaniline)

- 24544-04-5(2,6-bis(propan-2-yl)aniline)

- 24544-08-9(2,6-Diethyl-4-methylaniline)

- 24549-06-2(6-Ethyl-o-toluidine)

- 579-66-8(2,6-Diethylaniline)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬